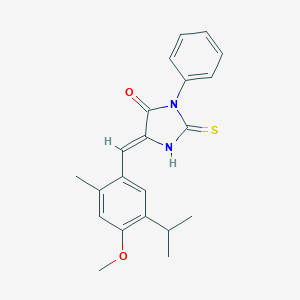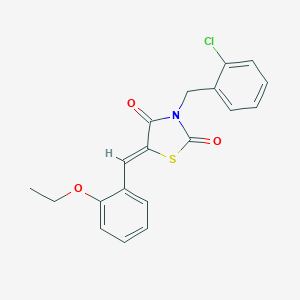![molecular formula C25H26N2O7S B300983 Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B300983.png)
Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, commonly known as EOTB, is a synthetic compound that has gained attention in scientific research due to its potential biological and medicinal properties. EOTB is a member of the thiazolidinone family, which has been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of EOTB is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. EOTB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, EOTB has also been studied for its potential as an anti-inflammatory agent. Studies have shown that EOTB can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. EOTB has also been shown to exhibit antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EOTB in laboratory experiments is its high potency and selectivity against cancer cells. However, one of the limitations of EOTB is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on EOTB. One area of interest is the development of more efficient synthesis methods for EOTB and its analogs. Another direction is the investigation of the potential use of EOTB in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of EOTB and its potential as an anti-inflammatory agent.
Synthesemethoden
EOTB can be synthesized through a multistep procedure that involves the condensation of 2-ethoxy-2-oxoacetaldehyde with 4-(3-methoxybenzylidene)-3-methyl-5-oxo-2-thioxoimidazolidin-1-yl benzoic acid in the presence of acetic acid. The resulting compound is then treated with ethyl chloroformate to obtain EOTB.
Wissenschaftliche Forschungsanwendungen
EOTB has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that EOTB exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells.
Eigenschaften
Produktname |
Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Molekularformel |
C25H26N2O7S |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
ethyl 4-[[(5Z)-5-[[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C25H26N2O7S/c1-5-32-22(28)15-34-19-12-7-16(13-20(19)31-4)14-21-23(29)27(3)25(35-21)26-18-10-8-17(9-11-18)24(30)33-6-2/h7-14H,5-6,15H2,1-4H3/b21-14-,26-25? |
InChI-Schlüssel |
SFHDVWSHXRVLHL-DZQLAOGOSA-N |
Isomerische SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Bromophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300900.png)
![4-[(2-{(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B300903.png)

![3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300908.png)

![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)

![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)
